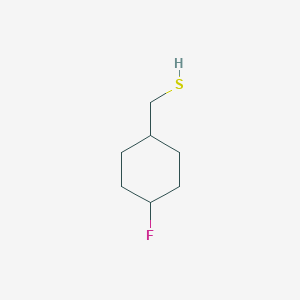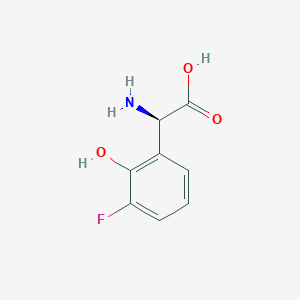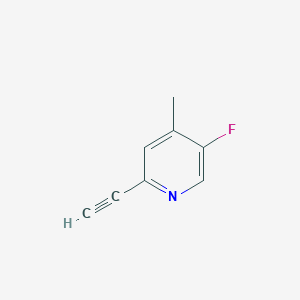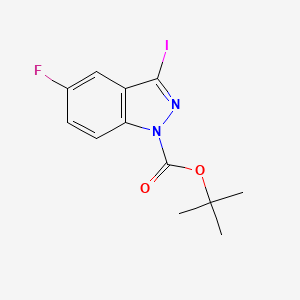
2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a carbazole core, which is a tricyclic aromatic system, substituted with a bromophenoxy group and a tert-butylpyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a bromophenol derivative reacts with the carbazole core in the presence of a base.
Attachment of the tert-Butylpyridinyl Group: The tert-butylpyridinyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable pyridine derivative and the brominated carbazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
化学反応の分析
Types of Reactions
2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their electronic or optical properties.
作用機序
The mechanism of action of 2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are crucial. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2-(3-Bromophenoxy)-9-(4-methylpyridin-2-yl)-9H-carbazole
- 2-(3-Bromophenoxy)-9-(4-ethylpyridin-2-yl)-9H-carbazole
- 2-(3-Bromophenoxy)-9-(4-isopropylpyridin-2-yl)-9H-carbazole
Uniqueness
2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole is unique due to the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This can result in distinct reactivity and interaction profiles compared to similar compounds with different substituents.
特性
分子式 |
C27H23BrN2O |
|---|---|
分子量 |
471.4 g/mol |
IUPAC名 |
2-(3-bromophenoxy)-9-(4-tert-butylpyridin-2-yl)carbazole |
InChI |
InChI=1S/C27H23BrN2O/c1-27(2,3)18-13-14-29-26(15-18)30-24-10-5-4-9-22(24)23-12-11-21(17-25(23)30)31-20-8-6-7-19(28)16-20/h4-17H,1-3H3 |
InChIキー |
KPURTJHTMCVWJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)OC5=CC(=CC=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


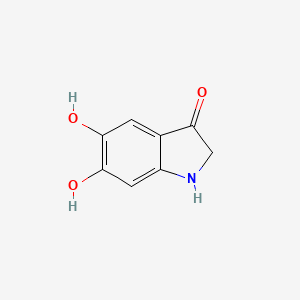

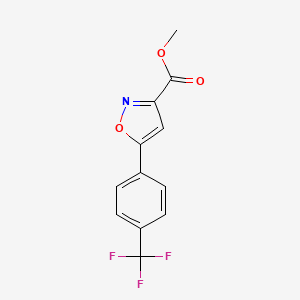
![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)

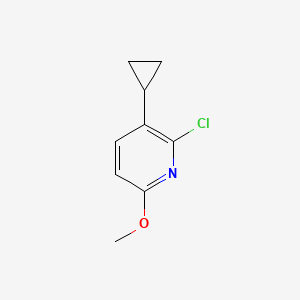

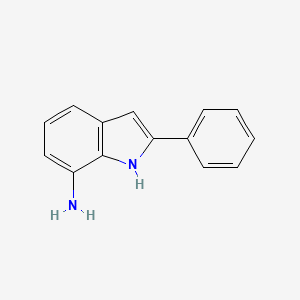
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
